N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)31-13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLONGKIQVFTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound includes a dihydropyridine core, which is often associated with various biological activities including anti-inflammatory and antimicrobial effects.
1. Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
2. Anticancer Properties
In vitro studies have demonstrated that similar dihydropyridine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. For example, compounds with structural similarities have shown IC50 values indicating effective cytotoxicity against various cancer cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, thereby enhancing its therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including our compound of interest. The study found that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as Ciprofloxacin .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on anticancer properties, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutics .
Data Tables
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-nitrobenzyloxy group in the target compound introduces a bulky aromatic substituent with a nitro group, which is absent in the allyl analog. This difference significantly increases molecular weight (Δ = ~111 g/mol) and polarity.
- In contrast, the allyl group is electron-neutral, offering minimal electronic perturbation.
- Solubility and Lipophilicity: The allyl analog’s lower molecular weight and non-aromatic substituent may enhance lipophilicity (predicted logP ≈ 1.5–2.0) compared to the target compound, where the nitrobenzyl group could reduce solubility in non-polar solvents.
Hypothetical Research Findings and Implications
While experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Biological Activity: Nitro groups are often associated with antibacterial or antiparasitic activity (e.g., nitroimidazoles), suggesting the target compound might interact with redox-active biological targets. The allyl analog’s simpler structure may favor kinase inhibition or allosteric modulation, as seen in other dihydropyridinone derivatives.
- Stability : The nitro group may render the target compound susceptible to metabolic reduction, whereas the allyl group could undergo oxidative metabolism (e.g., epoxidation).
- Synthetic Utility : The allyl analog’s smaller substituent may simplify synthesis and purification, whereas the nitrobenzyloxy group could introduce challenges in regioselective functionalization.
Q & A
Q. What are the standard synthetic routes for synthesizing this dihydropyridine derivative?
The compound is synthesized via multi-step organic reactions, often starting with intermediates such as substituted anilines and nitrobenzyl halides. Key steps include:
- Cyclization : Formation of the dihydropyridine core under reflux or microwave-assisted conditions to enhance reaction efficiency .
- Functionalization : Introduction of substituents (e.g., 3-nitrobenzyloxy, 2,5-dimethoxyphenyl) via nucleophilic substitution or coupling reactions. Solvents like DMF or THF and catalysts such as Lewis acids are used to optimize yields .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy and nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions critical for biological activity .
Q. What are the primary biological targets or mechanisms of action for this compound?
Dihydropyridine derivatives often target:
- Calcium Channels : Modulation of L-type calcium channels, relevant to cardiovascular research .
- Enzyme Inhibition : Potential inhibition of kinases or viral polymerases (e.g., HCV NS5B RNA-dependent RNA polymerase) via nitro and methoxy group interactions .
- Receptor Binding : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) in anti-inflammatory studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Replace nitro/methoxy groups with halogens (e.g., fluorine) or electron-withdrawing groups to assess impact on potency. For example:
| Substituent on Benzyl Group | Biological Activity | Reference |
|---|---|---|
| 3-Nitro (Parent Compound) | Enzyme Inhibition | |
| 3-Fluoro | Enhanced Selectivity | |
| 3-Chloro | Altered Pharmacokinetics |
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like kinases .
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved?
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and radiometric assays to rule out assay-specific artifacts .
- Solubility Optimization : Adjust solvent systems (e.g., DMSO:PBS ratios) to ensure compound stability in biological buffers .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vitro vs. in vivo efficacy .
Q. What strategies are effective for improving synthetic yield and scalability?
- Continuous Flow Reactors : Enhance reaction control (temperature/pressure) and reduce side-product formation compared to batch synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for cyclization steps .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve atom economy .
Q. Which in vivo models are suitable for evaluating therapeutic potential?
- Cardiovascular Models : Spontaneously hypertensive rats (SHR) for blood pressure modulation studies .
- Antiviral Models : Transgenic mice expressing HCV NS5B polymerase for assessing viral replication inhibition .
- Toxicology Profiling : Zebrafish embryos for rapid assessment of acute toxicity and organ-specific effects .
Methodological Notes
- Data Interpretation : Conflicting bioactivity results may arise from differences in assay conditions (e.g., pH, ionic strength). Always report reaction conditions and biological buffers in detail .
- Ethical Compliance : Adhere to NIH guidelines for animal studies, including IACUC protocols for rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
